![molecular formula C18H21N5O B12633151 4-cyclohexyloxy-3-[2-(1-methylpyrazol-4-yl)ethenyl]-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12633151.png)
4-cyclohexyloxy-3-[2-(1-methylpyrazol-4-yl)ethenyl]-2H-pyrazolo[4,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclohexyloxy-3-[2-(1-methylpyrazol-4-yl)ethenyl]-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both pyrazole and pyridine rings in its structure allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyloxy-3-[2-(1-methylpyrazol-4-yl)ethenyl]-2H-pyrazolo[4,3-c]pyridine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Construction of the pyridine ring: The pyridine ring can be synthesized via a cross-coupling reaction of substituted 2,4-dichloropyridines with organoboron, -zinc, or -magnesium reagents.
Final assembly: The pyrazole and pyridine rings are then coupled together under appropriate conditions to form the desired pyrazolo[4,3-c]pyridine scaffold.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
4-cyclohexyloxy-3-[2-(1-methylpyrazol-4-yl)ethenyl]-2H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in the presence of dimethyl sulfoxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium.
Common Reagents and Conditions
Oxidation: Bromine, oxygen, dimethyl sulfoxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Aryl halides, copper powder.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
科学研究应用
4-cyclohexyloxy-3-[2-(1-methylpyrazol-4-yl)ethenyl]-2H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting CDK2/cyclin A2.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
作用机制
The mechanism of action of 4-cyclohexyloxy-3-[2-(1-methylpyrazol-4-yl)ethenyl]-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of CDK2/cyclin A2, thereby inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,3-Triazoles: Used in pharmaceutical chemistry for their biological activities.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A related compound with similar structural features.
Uniqueness
4-cyclohexyloxy-3-[2-(1-methylpyrazol-4-yl)ethenyl]-2H-pyrazolo[4,3-c]pyridine is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct chemical reactivity and biological activity. Its potential as a kinase inhibitor and its cytotoxic activity
属性
分子式 |
C18H21N5O |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
4-cyclohexyloxy-3-[2-(1-methylpyrazol-4-yl)ethenyl]-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C18H21N5O/c1-23-12-13(11-20-23)7-8-15-17-16(22-21-15)9-10-19-18(17)24-14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H,21,22) |
InChI 键 |
FQAUEIZZMKBKKP-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C=CC2=C3C(=NN2)C=CN=C3OC4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


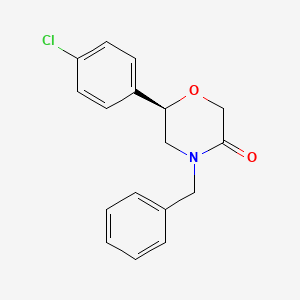
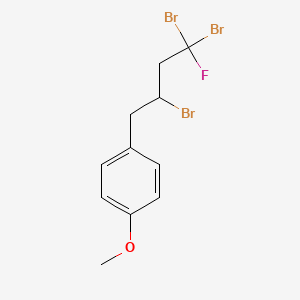
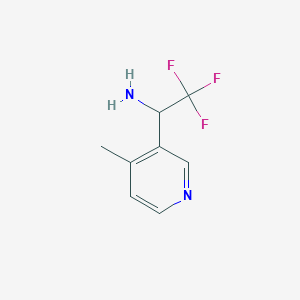
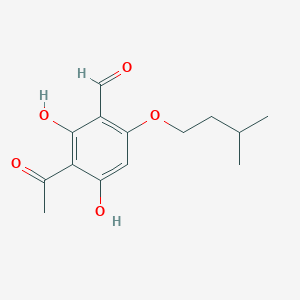
![N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine](/img/structure/B12633092.png)
![N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine](/img/structure/B12633098.png)
![4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12633102.png)
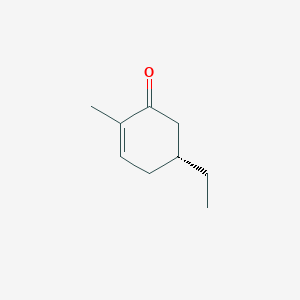
![[3-({2-[3-(Benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl benzoate](/img/structure/B12633110.png)
![1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12633116.png)
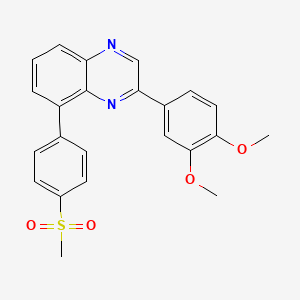
![(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12633129.png)
![1-(4-Bromophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12633131.png)

